N-(3-bromobenzyl)isobutyramide CAS number search
N-(3-bromobenzyl)isobutyramide CAS number search
An In-depth Technical Guide to N-(3-bromobenzyl)isobutyramide
This guide provides a comprehensive technical overview of N-(3-bromobenzyl)isobutyramide, a valuable chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's properties, a robust synthesis protocol with mechanistic insights, and its potential applications. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.
Introduction and Compound Profile
N-(3-bromobenzyl)isobutyramide (CAS No. 932942-99-9) is a secondary amide featuring a substituted aromatic ring.[1] Its structure, containing a bromobenzyl group and an isobutyramide moiety, makes it a versatile building block. The presence of a bromine atom on the aromatic ring allows for further functionalization through various cross-coupling reactions, while the amide linkage provides structural rigidity and specific hydrogen bonding capabilities. These features are highly sought after in the design of novel organic molecules for medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key properties of N-(3-bromobenzyl)isobutyramide is presented below.
| Property | Value | Source |
| CAS Number | 932942-99-9 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₄BrNO | ChemScene[1] |
| Molecular Weight | 256.14 g/mol | ChemScene[1] |
| Canonical SMILES | CC(C)C(NCC1=CC=CC(Br)=C1)=O | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | ChemScene[1] |
| Predicted LogP | 2.7213 | ChemScene[1] |
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of N-(3-bromobenzyl)isobutyramide is achieved through the acylation of 3-bromobenzylamine with isobutyryl chloride. This is a classic example of nucleophilic acyl substitution.
Overall Synthetic Workflow
The synthesis can be visualized as a two-step process starting from commercially available precursors. This workflow ensures high purity of the final product by isolating and characterizing the key intermediate, 3-bromobenzylamine, before the final coupling step.
Caption: General workflow for the synthesis of N-(3-bromobenzyl)isobutyramide.
Mechanistic Rationale
The core of the synthesis is the amide bond formation. The reaction proceeds via a nucleophilic attack of the primary amine (3-bromobenzylamine) on the electrophilic carbonyl carbon of the acyl chloride (isobutyryl chloride).
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromobenzylamine attacks the carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate.
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Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.
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Deprotonation: A non-nucleophilic base, such as triethylamine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Mechanism of amide bond formation.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of N-(3-bromobenzyl)isobutyramide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
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3-Bromobenzylamine
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Isobutyryl chloride (CAS: 79-30-1)
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Triethylamine (TEA) (CAS: 121-44-8), anhydrous
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Dichloromethane (DCM) (CAS: 75-09-2), anhydrous
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure
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Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).
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Base Addition: Add anhydrous triethylamine (1.5 eq) to the solution. The base acts as an acid scavenger.
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Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to manage the exothermicity of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine. A general protocol for amide bond formation using a similar starting material provides a strong basis for this step.[2]
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Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with:
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1M HCl to remove excess triethylamine.
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Saturated NaHCO₃ solution to remove any remaining acidic impurities.
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Brine to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude N-(3-bromobenzyl)isobutyramide by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Structural Characterization
To confirm the identity and purity of the synthesized N-(3-bromobenzyl)isobutyramide, a suite of analytical techniques should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (in the ~7.2-7.5 ppm region), a doublet for the benzylic CH₂ protons coupled to the NH proton, a multiplet for the isobutyryl CH proton, and a doublet for the two methyl groups of the isobutyryl moiety. The NH proton will appear as a broad singlet or a triplet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon (~176 ppm), the aromatic carbons (including the carbon bearing the bromine atom at ~122 ppm), the benzylic carbon, and the carbons of the isobutyryl group.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the functional groups: a strong C=O stretch for the amide carbonyl (~1640 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and C-H stretches for the aliphatic and aromatic portions.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. For C₁₁H₁₄BrNO, the expected m/z would be around 255 and 257.
Applications and Future Directions
N-(3-bromobenzyl)isobutyramide is not just a chemical entity but a versatile platform for further chemical exploration.
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Medicinal Chemistry: The bromobenzyl moiety is a common feature in pharmacologically active compounds. The bromine atom serves as a handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse libraries of compounds for drug discovery screening. The parent compound, 3-bromobenzyl bromide, is itself a critical intermediate in the synthesis of various active pharmaceutical ingredients.[3]
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Materials Science: Amide-containing molecules are known to form ordered structures through hydrogen bonding. This compound could be explored as a precursor for liquid crystals, polymers, or other functional organic materials.
The synthesis of this compound is a foundational step, opening doors to a wide array of more complex molecular architectures with potential applications across the scientific spectrum.
References
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3-Bromobenzyl Bromide: A Versatile Reagent for Pharmaceutical Intermediates and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Isobutyramide, CAS 563-83-7. Wikipedia. [Link]
